REACTION_CXSMILES
|
[OH-:1].[K+].[CH2:3]([OH:5])[CH3:4].C(C1[CH:13]=[CH:12][N:11]=[C:10]([CH:14]([CH3:16])[CH3:15])[CH:9]=1)#N.O>C(OCC)C>[CH:14]([C:10]1[CH:9]=[C:4]([CH:13]=[CH:12][N:11]=1)[C:3]([OH:1])=[O:5])([CH3:16])[CH3:15] |f:0.1|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=NC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 hours
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Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
This was extracted with a mixed solvent of ethyl acetate-isopropanol (5:1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
v/v) and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=C(C(=O)O)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |